2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone
CAS No.: 897458-23-0
Cat. No.: VC4253732
Molecular Formula: C18H18ClN3OS
Molecular Weight: 359.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897458-23-0 |
|---|---|
| Molecular Formula | C18H18ClN3OS |
| Molecular Weight | 359.87 |
| IUPAC Name | 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C18H18ClN3OS/c19-14-6-4-13(5-7-14)16-11-22-15(12-24-18(22)20-16)10-17(23)21-8-2-1-3-9-21/h4-7,11-12H,1-3,8-10H2 |
| Standard InChI Key | OFUKAWJDMNTKFQ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-chlorophenyl group and at the 3-position with a ketone-linked piperidine moiety. Its IUPAC name, 2-[6-(4-chlorophenyl)imidazo[2,1-b] thiazol-3-yl]-1-piperidin-1-ylethanone, reflects this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃OS | |
| Molecular Weight | 359.87 g/mol | |
| SMILES Notation | C1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Topological Polar Surface Area | 68.4 Ų |
The presence of the piperidine ring enhances lipid solubility, potentially improving blood-brain barrier penetration, while the 4-chlorophenyl group contributes to steric effects influencing receptor binding.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from 4-chloroacetophenone derivatives. A representative pathway includes:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.
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Imidazo Fusion: Cyclization using acetic anhydride or phosphoryl chloride.
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Piperidine Incorporation: Nucleophilic substitution of bromoethyl intermediates with piperidine.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole cyclization | POCl₃, 80°C, 6h | 62–68 |
| Imidazo fusion | Ac₂O, reflux, 12h | 55–60 |
| Piperidine coupling | K₂CO₃, DMF, 60°C, 8h | 70–75 |
Yield optimization remains challenging due to steric hindrance from the 4-chlorophenyl group, necessitating microwave-assisted synthesis in recent protocols .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
Table 3: Antimicrobial Activity (MIC, μg/mL)
| Organism | MIC Range | Reference Compound (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 8–16 | 2 |
| Escherichia coli | 16–32 | 4 |
| Candida albicans | 32–64 | 8 (Fluconazole) |
Mechanistic studies suggest dual inhibition of DNA gyrase (bacteria) and lanosterol 14α-demethylase (fungi) .
Comparative Analysis with Structural Analogues
Role of the 4-Chlorophenyl Group
Replacement with 4-fluorophenyl decreases antimicrobial potency by 4–8 fold, underscoring the chlorine atom’s role in hydrophobic interactions .
Piperidine vs. Morpholine Substitutions
Piperidine-containing derivatives exhibit 30% higher blood-brain barrier permeability than morpholine analogues in rat models, suggesting utility in CNS infections.
Future Research Directions
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